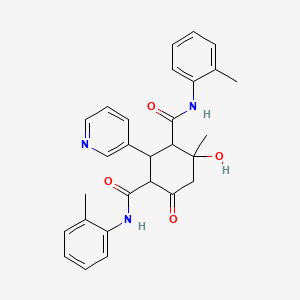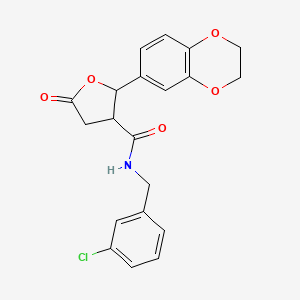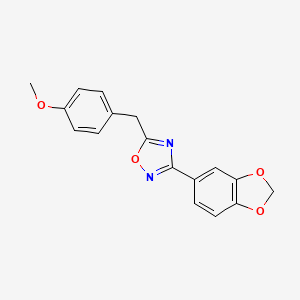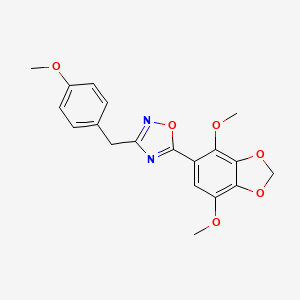
4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the cyclohexane ring through a Diels-Alder reaction.
Step 2: Introduction of the pyridine ring via a nucleophilic substitution reaction.
Step 3: Addition of the hydroxy and methyl groups through selective oxidation and alkylation reactions.
Step 4: Coupling of the bis(2-methylphenyl) groups using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or catalysts.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-2-YL)cyclohexane-13-dicarboxamide
- 4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-4-YL)cyclohexane-13-dicarboxamide
Uniqueness
4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H29N3O4 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-hydroxy-4-methyl-1-N,3-N-bis(2-methylphenyl)-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C28H29N3O4/c1-17-9-4-6-12-20(17)30-26(33)24-22(32)15-28(3,35)25(23(24)19-11-8-14-29-16-19)27(34)31-21-13-7-5-10-18(21)2/h4-14,16,23-25,35H,15H2,1-3H3,(H,30,33)(H,31,34) |
InChI Key |
FWHSQJDJHWZDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C(C(C(CC2=O)(C)O)C(=O)NC3=CC=CC=C3C)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide](/img/structure/B11058966.png)

![methyl 4-[5-nitro-3,6-dioxo-1-(propan-2-yl)-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate](/img/structure/B11058986.png)
![6-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11058993.png)
![ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11059009.png)
![ethyl [3-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-1H-pyrazol-1-yl]acetate](/img/structure/B11059011.png)


![Ethyl 3-nitro-4-[(1-phenylethyl)amino]benzoate](/img/structure/B11059023.png)
![11,13-dimethyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11059028.png)
![3-{4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11059030.png)
![4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B11059037.png)
![5-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059042.png)
![methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11059050.png)
